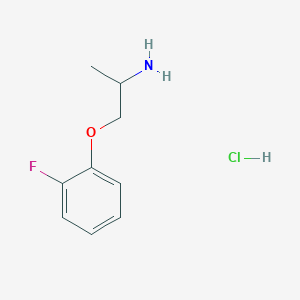
1-(2-Fluorophenoxy)propan-2-amine hydrochloride
Descripción general
Descripción
“1-(2-Fluorophenoxy)propan-2-amine hydrochloride” is a chemical compound with the CAS Number: 167087-55-0 . Its IUPAC name is 1-(2-fluorophenoxy)-2-propanamine . The molecular weight of this compound is 169.2 .
Molecular Structure Analysis
The InChI code for “1-(2-Fluorophenoxy)propan-2-amine hydrochloride” is 1S/C9H12FNO/c1-7(11)6-12-9-5-3-2-4-8(9)10/h2-5,7H,6,11H2,1H3 . This indicates that the compound has a fluorophenoxy group attached to a propan-2-amine moiety.Aplicaciones Científicas De Investigación
Electrophilic Amination and Fluorine Removal
Research by Bombek et al. (2004) explores the electrophilic amination of 2-fluorophenol, which is closely related to 1-(2-fluorophenoxy)propan-2-amine hydrochloride. Their study demonstrates the complete removal of the fluorine atom during this process, indicating the potential for chemical transformations involving fluorine-substituted compounds (Bombek et al., 2004).
Hydrogels and Drug Delivery
Karimi et al. (2018) have developed chitosan hydrogels cross-linked with tris(2-(2-formylphenoxy)ethyl)amine, a compound structurally similar to 1-(2-Fluorophenoxy)propan-2-amine hydrochloride. These hydrogels exhibit pH- and thermo-responsive swelling ratios, making them suitable for targeted drug delivery and improving the bioavailability of drugs (Karimi et al., 2018).
Protective Strategies in Chemical Synthesis
Ramesh et al. (2005) discuss the use of related compounds in providing protection for hydroxyl and amino functionalities in amino alcohols during chemical synthesis. This demonstrates the application of such compounds in developing new protective strategies in synthetic chemistry (Ramesh et al., 2005).
Corrosion Inhibition
Gao et al. (2007) synthesized tertiary amines, including derivatives similar to 1-(2-fluorophenoxy)propan-2-amine hydrochloride, and investigated their use as corrosion inhibitors for carbon steel. This research suggests potential applications in protecting materials from corrosion (Gao et al., 2007).
Photopolymerisation Properties
Allen et al. (1994) studied the photochemical and photopolymerisation properties of compounds including 1-fluoro-4-propoxythioxanthone, which is structurally related to 1-(2-fluorophenoxy)propan-2-amine hydrochloride. Their work provides insights into the potential applications of such compounds in photopolymerisation processes (Allen et al., 1994).
Safety And Hazards
The compound is labeled with the signal word “Danger” and is associated with the hazard statements H302 (Harmful if swallowed) and H314 (Causes severe skin burns and eye damage) . It is recommended to handle the compound with appropriate personal protective equipment and to avoid inhalation, ingestion, and contact with skin and eyes .
Propiedades
IUPAC Name |
1-(2-fluorophenoxy)propan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO.ClH/c1-7(11)6-12-9-5-3-2-4-8(9)10;/h2-5,7H,6,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVQDDOCQDGCDFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC=CC=C1F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluorophenoxy)propan-2-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



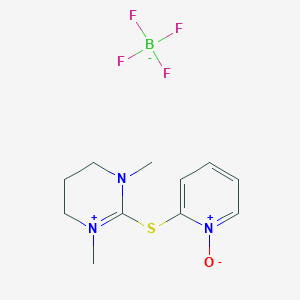
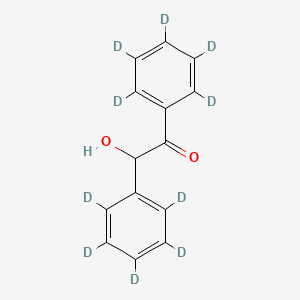
![6-Chloro-3-iodoimidazo[1,2-a]pyridine-5-carbaldehyde](/img/structure/B1469537.png)
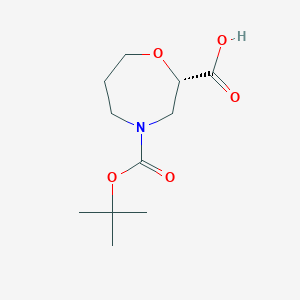
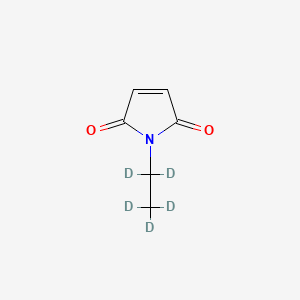
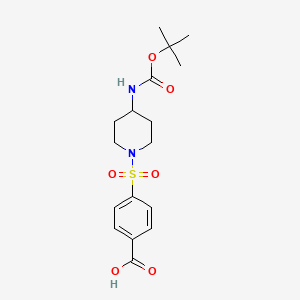
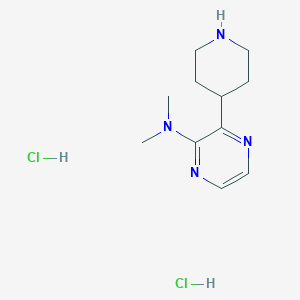
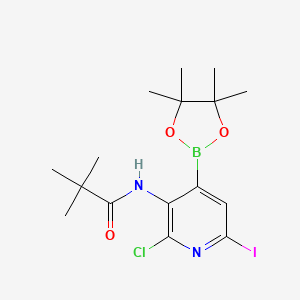
![{[2-(4-Methylphenyl)-1,3-thiazol-5-yl]methyl}amine dihydrochloride](/img/structure/B1469548.png)
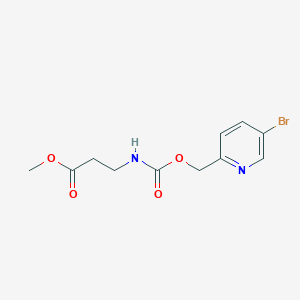
![2-(4-Methoxyphenyl)-2-azabicyclo[2.2.2]octan-5-one](/img/structure/B1469551.png)
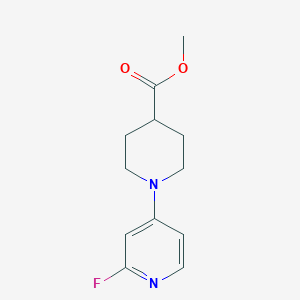
![2-[4-(4-Chloro-2-fluorophenoxy)phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B1469553.png)
![6-Chloro-1-iodoimidazo[1,5-A]pyridine](/img/structure/B1469555.png)